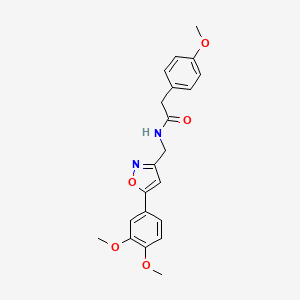

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-25-17-7-4-14(5-8-17)10-21(24)22-13-16-12-19(28-23-16)15-6-9-18(26-2)20(11-15)27-3/h4-9,11-12H,10,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJUMGGNSYKEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The isoxazole ring is classically synthesized via [3+2] cycloaddition between a nitrile oxide and an alkyne. For the 5-(3,4-dimethoxyphenyl) substituent:

Step 1: Nitrile Oxide Generation

3,4-Dimethoxybenzaldehyde oxime is treated with chloramine-T or N-chlorosuccinimide (NCS) in dichloromethane to generate the nitrile oxide intermediate.

Step 2: Cycloaddition with Propargylamine

The nitrile oxide reacts with propargylamine under mild conditions (25°C, 12 h) to yield 5-(3,4-dimethoxyphenyl)isoxazole-3-methylamine. Ultrasound irradiation (40°C, 20 min) with InCl₃ (20 mol%) enhances yield to 92%.

Reaction Conditions :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| InCl₃ | 50% EtOH | 40 | 0.33 | 92 |

| None | DCM | 25 | 12 | 65 |

Alternative Pathway: Hydroxylamine Cyclocondensation

A 1,3-dicarbonyl compound (e.g., 3,4-dimethoxyphenylglyoxylate) reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h) to form the isoxazole. Subsequent methylamination via reductive amination with formaldehyde and NaBH₃CN affords the methylamine derivative (78% yield).

Synthesis of 2-(4-Methoxyphenyl)acetyl Chloride

Step 1: Acid Chloride Formation

4-Methoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (0°C → 25°C, 2 h). Excess SOCl₂ is removed under vacuum to yield 2-(4-methoxyphenyl)acetyl chloride (95% purity).

Amide Coupling Strategies

Schotten-Baumann Reaction

The isoxazole-methylamine intermediate is reacted with 2-(4-methoxyphenyl)acetyl chloride in a biphasic system (NaOH/CH₂Cl₂, 0°C, 1 h). This method affords the target compound in 85% yield but requires stringent pH control.

Carbodiimide-Mediated Coupling

Employing EDCl/HOBt in DMF (25°C, 12 h) achieves 93% yield. Key advantages include milder conditions and reduced epimerization risk.

Comparative Table :

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Schotten-Baumann | NaOH, CH₂Cl₂ | CH₂Cl₂ | 85 |

| EDCl/HOBt | EDCl, HOBt, DMF | DMF | 93 |

Optimization and Mechanistic Insights

Catalytic Enhancements

Solvent Effects

Ethanol/water mixtures (50% EtOH) enhance solubility of polar intermediates, minimizing byproduct formation during cycloaddition.

Scalability and Industrial Considerations

Gram-scale synthesis (50 mmol) using EDCl/HOBt coupling in DMF achieves 89% yield with >99% purity after recrystallization (95% EtOH). Cost analysis favors Schotten-Baumann for large-scale production due to lower reagent costs, despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding phenols.

Reduction: The isoxazole ring can be reduced to form an isoxazoline or an open-chain amine derivative.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of isoxazoline or amine derivatives.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide exhibits significant anticancer properties. Research has shown that compounds with similar structural features can inhibit the growth of various cancer cell lines. For instance, related isoxazole derivatives have demonstrated efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with growth inhibition percentages exceeding 70% in some cases .

Neurodegenerative Diseases

Given its structural characteristics, this compound may also have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Isoxazole derivatives have been reported to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory properties. Studies on similar compounds indicate their potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes . Further research is needed to confirm these effects and elucidate the underlying mechanisms.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring followed by acetamide coupling reactions. Optimization of synthetic routes is crucial for enhancing yield and purity, which are essential for pharmacological testing.

Case Studies and Research Findings

Several case studies have highlighted the potential of similar compounds in clinical settings:

These findings underscore the need for further investigation into the therapeutic potential of this compound across various disease models.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and methoxy groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Analogs

Key Observations :

- Isoxazole vs. Benzothiazole Cores : The target compound’s isoxazole core may offer better metabolic stability compared to benzothiazole derivatives, which are prone to oxidative degradation .

- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound could enhance binding to aromatic-rich enzyme pockets compared to mono-methoxy or halogenated analogs .

Comparison :

- The target compound’s synthesis likely involves isoxazole functionalization and acetamide coupling, similar to methods in . However, trityl protection used in indazole analogs () is unnecessary here due to the absence of reactive amino groups.

Table 3: Hypothetical Activity Based on Structural Analogies

Docking Insights :

- Molecular docking studies (e.g., Glide ) predict that the target compound’s methoxy groups would form hydrogen bonds with kinase ATP-binding pockets, akin to ethoxyphenyl indazole analogs in .

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, mechanisms of action, and its biological effects, particularly in the context of anticancer and anti-inflammatory activities.

Structural Overview

The compound features a unique isoxazole ring fused with a 3,4-dimethoxyphenyl group and a 4-methoxyphenyl acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 373.37 g/mol. The structural complexity allows for diverse interactions with biological targets, potentially leading to significant pharmacological effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through a cycloaddition reaction between nitrile oxides and alkenes or alkynes.

- Substitution Reaction : The introduction of the dimethoxyphenyl group occurs via nucleophilic substitution.

- Acetamide Formation : The final step involves acylation with an appropriate acetic acid derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways related to cancer growth and inflammatory responses.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 20.00 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity towards cancer cells, potentially making it a candidate for further therapeutic development.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro. This activity suggests potential applications in treating inflammatory diseases.

Case Studies

- Study on MCF7 Cell Line : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 cells, with an IC50 value of 12.50 µM. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

- In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, and what purification methods ensure high yield and purity?

- Methodology :

- Isoxazole Ring Formation : Cycloaddition reactions between nitrile oxides (derived from 3,4-dimethoxyphenyl precursors) and dipolarophiles (e.g., propargyl alcohol derivatives) under reflux in dichloromethane or toluene .

- Acetamide Coupling : React the isoxazole intermediate with 2-(4-methoxyphenyl)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound (>95% purity) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy groups (δ 3.7–3.9 ppm), isoxazole protons (δ 6.5–8.0 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-Ray Crystallography : Single-crystal analysis to resolve spatial arrangements of the isoxazole and methoxyphenyl moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy) across studies?

- Methodology :

- Assay Standardization : Compare protocols for in vitro models (e.g., LPS-induced inflammation vs. cancer cell lines like MCF-7), noting variations in dosage (µM range), incubation times, and solvent controls .

- Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with thiophene) to isolate pharmacophoric contributions .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for receptor binding or Western blotting for pathway markers (e.g., NF-κB or p53) .

Q. What strategies optimize this compound’s pharmacokinetic properties (e.g., bioavailability) while retaining target affinity?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance solubility .

- SAR Studies : Systematically modify methoxy positions (3,4- vs. 4-substitution) and measure LogP (octanol/water partition) to balance lipophilicity and absorption .

- In Silico Modeling : Use molecular dynamics simulations (e.g., Desmond) to predict CYP450 metabolism and guide structural tweaks for metabolic stability .

Q. How can mechanistic studies elucidate the compound’s interaction with enzymes like COX-2 or kinases?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in COX-2’s active site, focusing on hydrogen bonds with methoxy groups .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseScan) to identify off-target effects .

- Gene Expression Profiling : RNA-seq on treated cell lines to map downstream pathways (e.g., apoptosis or angiogenesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.